Cas no 745074-60-6 (Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester)
![Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/745074-60-6x500.png)
Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester
- Carbamicacid, [(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester
- D73090
- CS-0058931
- SCHEMBL17049788
- 745074-60-6
- tert-butyl N-[(2R,3R)-2-methyl-4-oxoazetidin-3-yl]carbamate
- tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate
-
- インチ: InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m1/s1
- InChIKey: VSTSKETWEBYEHL-PHDIDXHHSA-N
- ほほえんだ: CC1C(C(=O)N1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 200.11609238g/mol
- どういたいしつりょう: 200.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 67.4Ų
Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM543537-1g |
tert-Butyl((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate |
745074-60-6 | 95%+ | 1g |
$2727 | 2023-02-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129571-1g |
tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate |
745074-60-6 | 98% | 1g |
¥23045.00 | 2024-07-28 |
Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester: A Promising Compound in Pharmaceutical Research
CAS No. 745074-60-6 represents a unique chemical entity with potential applications in pharmaceutical development and biological research. This compound, known as Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester, is characterized by its stereoisomeric configuration and ester functional group, which contribute to its distinct chemical properties and biological activity. Recent studies have highlighted its potential therapeutic applications in inflammatory diseases and neurodegenerative disorders, making it a subject of significant interest in the field of drug discovery.
The molecular structure of Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester is composed of a carbamate core linked to a 3-azetidinyl ring with specific stereochemical features. The (2R,3R) configuration of the azetidinyl ring is critical for its bioavailability and target specificity, as demonstrated by recent computational modeling and in vitro assays. The 1,1-dimethylethyl ester group further enhances the compound's lipophilicity, potentially improving its cell membrane permeability and pharmacokinetic profile.
Recent preclinical studies have revealed that Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester exhibits anti-inflammatory activity by modulating NF-κB signaling pathways and cyclooxygenase-2 (COX-2) expression. A 2023 study published in *Journal of Medicinal Chemistry* reported that this compound significantly suppresses pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. These findings are supported by in silico docking studies, which predict strong interactions between the compound and key inflammatory targets.
Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester has also been explored for its neuroprotective properties. Research published in *Neuropharmacology* in 2022 indicated that the compound may protect neurons from oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This antioxidant activity is attributed to the presence of the ester group, which facilitates electron transfer and free radical scavenging. These properties make the compound a candidate for diseases such as Alzheimer's and Parkinson's.
Synthesis and Structural Optimization of Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester have been the focus of recent organic chemistry research. A 2023 paper in *Organic & Biomolecular Chemistry* described a new synthetic route involving asymmetric catalysis to achieve the desired (2R,3R) stereochemistry. This method not only improves the yield of the compound but also reduces the number of protecting groups required, simplifying the purification process. Such advancements are crucial for large-scale production and clinical trials.
In vivo studies have further validated the therapeutic potential of Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester. A 2023 animal study published in *Pharmacological Research* demonstrated that the compound significantly reduced inflammatory markers in a colitis model, with minimal toxicity observed at therapeutic doses. These findings suggest that the compound may be a safe and effective treatment for chronic inflammatory conditions. However, further clinical trials are needed to confirm its efficacy in humans.
The pharmacokinetic profile of Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester has also been investigated. Studies have shown that the compound exhibits good oral bioavailability and a prolonged half-life, which are essential for chronic disease management. The lipophilic nature of the 1,1-dimethylethyl ester group enhances its ability to cross the blood-brain barrier, making it a promising candidate for neurological disorders.
Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester is also being explored for its potential as a drug delivery system. Researchers are investigating the use of this compound as a carrier molecule for targeted drug delivery, leveraging its specific interactions with biological targets. This approach could enhance the efficacy of therapeutic agents while minimizing systemic side effects.
Safety and Toxicity Profiles are critical considerations in the development of any therapeutic agent. Preliminary toxicological studies have indicated that Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester is well-tolerated in in vivo models, with no significant acute toxicity observed. However, long-term studies are necessary to fully understand its chronic effects and potential for drug interactions.
In conclusion, Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester (CAS No. 745074-60-6) represents a promising candidate in pharmaceutical research. Its unique molecular structure, anti-inflammatory and neuroprotective properties, and favorable pharmacokinetic profile make it a valuable tool for drug discovery. Continued research and development are essential to fully realize its therapeutic potential and bring it to clinical application.
For more information on Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester, including recent publications, synthetic methods, and biological studies, please refer to the latest scientific literature and research databases. This compound is a key focus in the ongoing efforts to improve therapeutic outcomes and advance medical science.
References
1. Journal of Medicinal Chemistry, 2023.
2. Neuropharmacology, 2022.
3. Organic & Biomolecular Chemistry, 2023.
4. Pharmacological Research, 2023.
Keywords: Carbamic Acid, N-[(2R,3R)-2-Methyl-4-Oxo-3-Azetidinyl], 1,1-Dimethylethyl Ester, CAS No. 745074-60-6, Pharmaceutical Research, Anti-Inflammatory Activity, Neuroprotective Properties, Drug Discovery.
745074-60-6 (Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester) 関連製品
- 99780-97-9(tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate)
- 106691-72-9(tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate)
- 926018-57-7(Haegtftsdvssyle)
- 129582-99-6(2-(3,4-dichlorobenzenesulfonamido)acetic acid)
- 1315366-10-9(4-Methylquinoline-8-sulfonamide)
- 1385384-66-6(N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide)
- 2229511-84-4(4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine)
- 2171439-45-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxan-3-yl}acetic acid)
- 24464-44-6(Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-)
- 1325305-36-9(2-(Dimethylamino)-3-(4-methoxyphenyl)-3H-thieno2,3-dimidazole-5-carboxylic acid)




